molecular formula C9H13N3 B2395994 4-(Dimethylamino)benzaldehyde hydrazone CAS No. 41463-93-8

4-(Dimethylamino)benzaldehyde hydrazone

Cat. No. B2395994
CAS RN: 41463-93-8
M. Wt: 163.224
InChI Key: XMEOVXDIXDRWLH-YRNVUSSQSA-N
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Description

4-(Dimethylamino)benzaldehyde, also known as DMAB or Ehrlich’s reagent, is an organic carbonyl compound containing amino and aldehyde groups . It is used as an indicator for the detection of indoles and hydrazine . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .


Synthesis Analysis

While specific synthesis methods for 4-(Dimethylamino)benzaldehyde hydrazone were not found, it’s known that hydrazones are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine .


Molecular Structure Analysis

The molecular formula of 4-(Dimethylamino)benzaldehyde is C9H11NO . The compound is a member of benzaldehydes, a substituted aniline, and a tertiary amino compound . The molecular weight is 149.19 g/mol .


Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde is used in Ehrlich and Kovac′s reagents to test indole . It forms colored condensation products (Schiff bases) with pyrroles, primary amines, and hydrazines .


Physical And Chemical Properties Analysis

4-(Dimethylamino)benzaldehyde is a member of the class of benzaldehydes that is benzaldehyde carrying a dimethylamino substituent at position 4 . The compound has a role as a chromogenic compound .

Scientific Research Applications

Corrosion Inhibition

4-(Dimethylamino)benzaldehyde hydrazone has been investigated for its potential as a corrosion inhibitor. A study by Singh et al. (2016) found that this compound, when used in a 1 M HCl solution, acted as an effective corrosion inhibitor for mild steel. The inhibition efficiency increased with the concentration of the inhibitor, and it was identified as a mixed type corrosion inhibitor. The study also employed quantum chemical calculations and surface analysis techniques like FE-SEM and AFM to support these findings (Singh, Kumar, Udayabhanu, & John, 2016).

Carrier Transport Materials in Electrophotography

Chen Zhaobin (1999) conducted research on the synthetic conditions of hydrazone compounds, including 4-(dimethylamino) benzaldehyde diphenylhydrazone, for their use as carrier transport materials in electrophotography. This work provided insights into the preparative procedures and potential applications of these compounds in imaging technology (Chen Zhaobin, 1999).

Nonlinear Optics

A study by Serbutoviez et al. (1995) explored the synthesis and optical characterization of hydrazone derivatives, including this compound derivatives, for applications in nonlinear optics. They reported significant second-order nonlinear optical activity in these compounds, with potential applications in photonic devices (Serbutoviez et al., 1995).

Catalysis in Organic Synthesis

Research by Vargas et al. (2020) examined the use of hydrazones derived from aromatic aldehydes and ketones, including this compound, in organic synthesis. They evaluated the hydrazonation process under CeCl3-assistance, highlighting its potential in various synthetic applications (Vargas, Romero, Kaufman, & Larghi, 2020).

Material Properties and Crystal Structure Analysis

A study by Chattopadhyay et al. (1988) focused on the crystal and molecular structure of 4-(N,N-dimethylamino)benzaldehyde thiosemicarbazone, a derivative of this compound. This research provides valuable information on the structural properties of these compounds, which can be relevant in material science (Chattopadhyay, Mazumdar, Banerjee, & Mak, 1988).

Mechanism of Action

While the specific mechanism of action for 4-(Dimethylamino)benzaldehyde hydrazone was not found, it’s known that hydrazones are often used in organic synthesis, particularly in the formation of hydrazone anions .

Safety and Hazards

When handling 4-(Dimethylamino)benzaldehyde, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid ingestion, inhalation, and dust formation .

properties

IUPAC Name

4-[(E)-hydrazinylidenemethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)9-5-3-8(4-6-9)7-11-10/h3-7H,10H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOVXDIXDRWLH-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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